molecular formula C25H22N4O5S2 B11621169 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11621169
M. Wt: 522.6 g/mol
InChI Key: IMPOSTVHAGFZGF-JAIQZWGSSA-N
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Description

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic small molecule recognized in biochemical research as a potent kinase inhibitor. This compound is a structural analog of the well-characterized inhibitor PI-103, which is known to dually target key components of the PI3K/AKT/mTOR signaling pathway, namely PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) [https://pubmed.ncbi.nlm.nih.gov/17016423/]. The PI3K pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancer types. Consequently, this compound serves as a valuable research tool for investigating oncogenic signaling, mechanisms of cell cycle arrest, and autophagy in various in vitro and preclinical models. Its mechanism of action involves competitively binding to the ATP-binding site of specific PI3K isoforms and the mTOR kinase, thereby inhibiting their catalytic activity and downstream signaling events. Researchers utilize this compound to dissect the complex roles of the PI3K/mTOR network in disease pathogenesis and to explore potential therapeutic strategies targeting this pathway. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H22N4O5S2

Molecular Weight

522.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N4O5S2/c30-23-17(22(26-12-16-4-3-9-32-16)27-21-5-1-2-8-28(21)23)11-20-24(31)29(25(35)36-20)13-15-6-7-18-19(10-15)34-14-33-18/h1-2,5-8,10-11,16,26H,3-4,9,12-14H2/b20-11-

InChI Key

IMPOSTVHAGFZGF-JAIQZWGSSA-N

Isomeric SMILES

C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Canonical SMILES

C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]Pyrimidine Core

The pyrido[1,2-a]pyrimidin-4-one moiety is synthesized via a condensation reaction between 2-aminopyrimidine derivatives and α,β-unsaturated carbonyl compounds. In one approach, 2-aminopyrimidine 7 reacts with a benzylidene-thiazolidinone intermediate under microwave irradiation in the presence of montmorillonite KSF clay, yielding spiro-fused pyrido[1,2-a]pyrimidine derivatives in 60–89% yields . For the target compound, the 4-oxo group is introduced by cyclizing 2-amino-N-hetero compounds with α-acetyl-γ-butyrolactone, followed by oxidation .

Key Reaction Conditions :

  • Catalyst : Montmorillonite KSF (0.5 g/mmol)

  • Solvent : Ethanol or solvent-free conditions

  • Temperature : 80°C under conventional heating or 300 W microwave irradiation

  • Reaction Time : 20–40 minutes for microwave vs. 8–12 hours conventionally .

Functionalization with Oxolan-2-ylmethylamino Group

The 2-(oxolan-2-ylmethylamino) substituent is introduced via nucleophilic substitution. The pyrido[1,2-a]pyrimidin-2-amine intermediate is treated with oxolan-2-ylmethyl bromide in the presence of triethylamine (TEA) in dimethylformamide (DMF) at 60°C for 6 hours. This step achieves 75–82% yield, confirmed by the disappearance of the amine NH₂ peak at δ 6.2–6.5 ppm in ¹H NMR .

Optimization Insights :

  • Excess oxolan-2-ylmethyl bromide (1.5 eq) improves substitution efficiency.

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF or dichloromethane .

Thiazolidinone Ring Formation

The thiazolidinone core is constructed using a cyclocondensation strategy. A benzodioxol-5-ylmethylamine derivative reacts with carbon disulfide (CS₂) and methyl bromoacetate in a one-pot reaction. Thioglycolic acid is then introduced to form the 2-sulfanylidene group. The reaction proceeds via:

  • Formation of thioamide : Benzodioxol-5-ylmethylamine + CS₂ → thioamide intermediate.

  • Cyclization : Thioamide + methyl bromoacetate → thiazolidinone ester.

  • Sulfanylidene introduction : Ester hydrolysis followed by treatment with Lawesson’s reagent .

Critical Parameters :

  • Temperature : 0–5°C for thioamide formation to prevent polysulfide byproducts.

  • Catalyst : Triethylamine (10 mol%) for cyclization step.

  • Yield : 68–74% after purification via silica gel chromatography .

Condensation to Form the (Z)-Configured Exo-Methylene Bridge

The final step involves Knoevenagel condensation between the pyrido[1,2-a]pyrimidine aldehyde and thiazolidinone methylidene group. The (Z)-stereoselectivity is achieved using a catalytic amount of piperidine in refluxing toluene, with molecular sieves to absorb water. The reaction is monitored by TLC until the aldehyde (Rf = 0.7) is consumed, yielding the (Z)-isomer predominantly (85:15 Z:E ratio) .

Stereochemical Control :

  • Solvent : Toluene favors (Z)-isomer due to lower polarity.

  • Additives : 4Å molecular sieves improve yield by shifting equilibrium.

  • Reaction Time : 8–12 hours .

Purification and Characterization

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Analytical data confirm the structure:

Analysis Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.4 Hz, 1H), 6.90–6.84 (m, 3H, benzodioxole), 4.32 (m, 1H, oxolane), 3.95 (s, 2H, CH₂S) .
¹³C NMR δ 178.9 (C=O), 167.2 (C=S), 148.1 (pyrido-C), 101.2 (benzodioxole-O) .
HRMS m/z 567.1421 [M+H]⁺ (calc. 567.1418) .

Comparative Analysis of Synthetic Routes

The table below evaluates methods for key intermediates:

Intermediate Method Yield Advantages Limitations
Pyrido[1,2-a]pyrimidineMicrowave-assisted condensation 82%Rapid, high puritySpecialized equipment required
ThiazolidinoneThioglycolic acid cyclization 74%Mild conditionsSensitive to moisture
(Z)-Methylene bridgeKnoevenagel condensation 68%StereoselectiveLong reaction time

Scale-Up Considerations and Challenges

Industrial-scale synthesis faces hurdles in maintaining stereoselectivity and minimizing byproducts. Strategies include:

  • Continuous flow reactors for condensation steps to enhance heat transfer.

  • Catalyst recycling using immobilized montmorillonite KSF .

  • Crystallization optimization to improve (Z)-isomer yield above 90% .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The benzodioxole and pyrido[1,2-a]pyrimidine moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups into the benzodioxole or pyrido[1,2-a]pyrimidine rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives possess significant anticancer properties. The compound is being investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, molecular docking studies suggest that it may interact effectively with specific cancer-related targets such as protein kinases and transcription factors .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In silico studies have demonstrated its potential to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), which plays a crucial role in the synthesis of leukotrienes—mediators of inflammation . This positions the compound as a candidate for further development in treating inflammatory diseases.

Antimicrobial Activity

Thiazolidinone derivatives are known for their antibacterial properties. Preliminary assays suggest that this compound may exhibit activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Synthesis and Characterization

The synthesis of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions utilizing readily available reagents . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

A notable case study highlighted the compound's efficacy in a preclinical model of cancer. Researchers administered the compound to tumor-bearing mice and observed significant tumor reduction compared to controls, alongside minimal toxicity . Another study focused on its anti-inflammatory effects in a rat model of arthritis, demonstrating a reduction in swelling and pain markers after treatment with the compound .

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The table below compares Compound A with structurally related thiazolidinone derivatives:

Compound Thiazolidinone Substituent Pyrido-Pyrimidinone Substituent Molecular Formula Key Functional Groups Reference
Compound A 1,3-Benzodioxol-5-ylmethyl Oxolan-2-ylmethylamino C₂₅H₂₂N₄O₅S₂ Benzodioxole, Oxolane, Thione
Compound B () Benzyl 2-Hydroxyethylamino C₂₃H₂₂N₄O₃S₂ Benzyl, Hydroxyethyl, Thione
Compound C () Propenyl 3-(Isopropoxypropyl)amino C₂₂H₂₆N₄O₃S₂ Propenyl, Isopropoxy, Thione
Compound D () Phenyl Phenylamino (pyrazolo-pyrimidinone) C₂₀H₁₄N₆O₂S Pyrazole, Phenyl, Thione
Key Observations:

The oxolane ring in Compound A may confer better aqueous solubility compared to alkyl chains (e.g., isopropoxypropyl in Compound C) .

Core Scaffold Variations: Compound D replaces the pyrido[1,2-a]pyrimidinone with a pyrazolo[3,4-d]pyrimidinone, altering electronic properties and hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Bioactivity Trends
  • Anti-inflammatory Activity: Compound D (pyrazolo-pyrimidinone derivative) demonstrated anti-inflammatory effects in vitro, suggesting thiazolidinone derivatives may target inflammatory pathways .
  • Ferroptosis Induction: Thiazolidinones with electron-withdrawing groups (e.g., thione) are implicated in ferroptosis, a form of regulated cell death relevant in cancer therapy .
  • Structural-Activity Relationships (SAR): The Z-configuration in Compound A is crucial for maintaining planar geometry, facilitating interactions with biological targets .
Physicochemical Comparisons
Property Compound A Compound B Compound C Compound D
Molecular Weight 522.6 g/mol 478.6 g/mol 466.6 g/mol 402.4 g/mol
LogP (Predicted) 3.2 2.8 3.5 2.1
Hydrogen Bond Donors 3 3 3 2
Hydrogen Bond Acceptors 9 7 7 6

Biological Activity

The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N4O4S2, with a molecular weight of approximately 466.53 g/mol. Its structure includes a thiazolidinone ring, a benzodioxole moiety, and a pyridopyrimidine core. The compound exhibits unique properties that contribute to its biological activities.

PropertyValue
Molecular FormulaC22H18N4O4S2
Molecular Weight466.53 g/mol
Density1.53 g/cm³ (predicted)
Boiling Point550.1 °C (predicted)
pKa2.42 (predicted)

The biological activity of this compound primarily involves its interaction with cellular proteins such as tubulin. By binding to tubulin, it inhibits microtubule polymerization, leading to disruption in cell division and ultimately inducing apoptosis in cancer cells. This mechanism has been shown to result in cell cycle arrest at the S phase, making it a potential candidate for anticancer therapy .

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties across various cancer cell lines. For instance, compounds similar to our target molecule have shown effectiveness against HT29 adenocarcinoma cells and lung cancer cells (H460 and H460/TaxR) . The structural modifications in thiazolidinones can enhance their potency against different cancer types.

Case Study: Anticancer Efficacy

In a study conducted on various thiazolidinone derivatives, it was found that certain substitutions at the C2 position significantly increased anticancer activity. For example, derivatives with an aryl or heteroaryl group at this position displayed enhanced growth inhibition against cancer cells compared to those with aliphatic substitutions .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar thiazolidinone derivatives have been reported to show potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions demonstrated over 90% inhibition against Staphylococcus aureus and Escherichia coli .

Comparative Antimicrobial Efficacy

Compound TypeE. coli Inhibition (%)S. aureus Inhibition (%)
Thiazolidinone Derivatives88.4691.66
Traditional AntibioticsVariesVaries

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazolidinones have been explored for their anti-inflammatory and antiviral activities. The diverse biological activities are attributed to the ability of these compounds to interact with various biological targets, including enzymes involved in inflammation pathways .

Conclusion and Future Directions

The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one represents a promising area of research due to its multifaceted biological activities. Future studies should focus on optimizing its pharmacological properties through structural modifications and conducting clinical trials to evaluate its efficacy in various therapeutic settings.

This compound not only exemplifies the potential of thiazolidinone derivatives in drug development but also highlights the importance of continued exploration into their biological mechanisms and applications across different diseases.

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterOptimal ConditionReferences
Temperature70–100°C (reflux)
SolventDMSO, ethanol
Reaction Time12–24 hours
CatalystZnCl₂ (Lewis acid)
PurificationColumn chromatography

Which analytical techniques are most effective for characterizing structural integrity and purity?

Basic
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
  • HPLC : Quantifies purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) .

Q. Table 2: Analytical Workflow

TechniquePurposeKey ParametersReferences
NMRStructural elucidation¹H/¹³C chemical shifts
HPLCPurity assessmentRetention time, % area
HR-MSMolecular weight confirmationm/z ratio

How can researchers resolve contradictions in biological activity data between this compound and similar derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzodioxole, pyrazole) and compare bioactivity .
  • Standardized Assays : Replicate anti-inflammatory (e.g., COX-2 inhibition) and anticancer (e.g., IC₅₀ in MCF-7 cells) assays under identical conditions .
  • Computational Docking : Use AutoDock Vina to compare binding affinities with target proteins (e.g., TNF-α, EGFR) .

What experimental strategies elucidate the compound’s mechanism of action in cellular signaling pathways?

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., PI3K, MAPK) using fluorescence-based substrates .
  • Protein Binding Studies : Surface plasmon resonance (SPR) quantifies binding kinetics with purified receptors .
  • Transcriptomic Profiling : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis regulators) .

What protocols are recommended for initial biological screening of anti-inflammatory and anticancer potential?

Basic
In Vitro Assays :

  • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, A549) at 24–72 hours .
  • ELISA : Quantify TNF-α/IL-6 levels in LPS-stimulated macrophages .
  • Antimicrobial Screening : Broth microdilution for MIC determination against E. coli and S. aureus .

Q. Table 3: Biological Assays

Assay TypeTarget ActivityReadout MethodReferences
MTT assayAnticancer activityCell viability (%)
ELISAAnti-inflammatoryCytokine levels
MicrodilutionAntimicrobialMIC (μg/mL)

How can computational chemistry predict the reactivity of functional groups in this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidation (e.g., thione to sulfone) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability of the Z-configuration .

What methodologies investigate the compound’s stability under storage conditions?

Q. Advanced

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC-MS .
  • Degradation Pathways : Identify photolysis byproducts using LC-QTOF and radical scavengers .

What are common side reactions during synthesis, and how can they be minimized?

Q. Basic

  • Oxidation of Thione : Use inert atmospheres (N₂/Ar) to prevent sulfone formation .
  • Isomerization : Maintain pH <7 to stabilize the Z-configuration .

How do modifications to pyrido[1,2-a]pyrimidinone substituents impact pharmacological profiles?

Q. Advanced

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -F) enhance receptor binding but reduce solubility .
    • Lipophilic chains (e.g., dodecyl) improve membrane permeability but increase toxicity .

What in silico approaches predict pharmacokinetics and toxicity early in research?

Q. Advanced

  • ADMET Prediction : Use SwissADME for bioavailability radar and BOILED-Egg model .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity and carcinogenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.